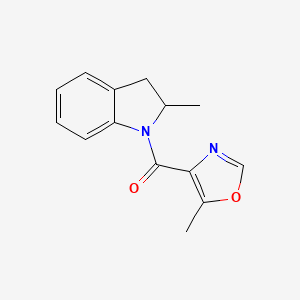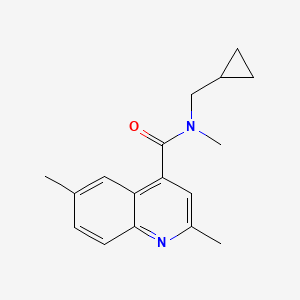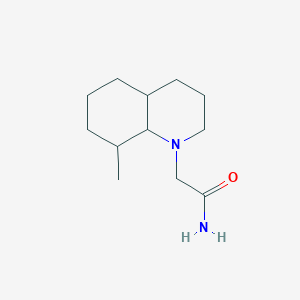
(2-Methyl-2,3-dihydroindol-1-yl)-(5-methyl-1,3-oxazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methyl-2,3-dihydroindol-1-yl)-(5-methyl-1,3-oxazol-4-yl)methanone, also known as MIPO, is a small molecule that has garnered attention for its potential use in scientific research. MIPO has been found to possess unique properties that make it useful in various applications, including as a tool for studying the central nervous system and as a potential therapeutic agent for certain diseases.
Mechanism of Action
(2-Methyl-2,3-dihydroindol-1-yl)-(5-methyl-1,3-oxazol-4-yl)methanone acts as a selective agonist for the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is primarily expressed in the brain. Activation of this receptor leads to the influx of calcium ions into the cell, which triggers various downstream signaling pathways that are involved in the physiological processes mentioned above.
Biochemical and Physiological Effects
(2-Methyl-2,3-dihydroindol-1-yl)-(5-methyl-1,3-oxazol-4-yl)methanone has been found to have various biochemical and physiological effects, particularly in the central nervous system. (2-Methyl-2,3-dihydroindol-1-yl)-(5-methyl-1,3-oxazol-4-yl)methanone has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. (2-Methyl-2,3-dihydroindol-1-yl)-(5-methyl-1,3-oxazol-4-yl)methanone has also been found to have potential analgesic effects, as it has been shown to reduce pain sensitivity in animal models.
Advantages and Limitations for Lab Experiments
(2-Methyl-2,3-dihydroindol-1-yl)-(5-methyl-1,3-oxazol-4-yl)methanone has several advantages for use in lab experiments. It is a small molecule that is easy to synthesize and purify, making it readily available for use in various applications. (2-Methyl-2,3-dihydroindol-1-yl)-(5-methyl-1,3-oxazol-4-yl)methanone also has a high affinity and selectivity for the α7 nicotinic acetylcholine receptor, which makes it a useful tool for studying the physiological processes that this receptor is involved in. However, (2-Methyl-2,3-dihydroindol-1-yl)-(5-methyl-1,3-oxazol-4-yl)methanone also has some limitations, particularly in terms of its stability and solubility, which can affect its efficacy and reproducibility in lab experiments.
Future Directions
There are several future directions for research on (2-Methyl-2,3-dihydroindol-1-yl)-(5-methyl-1,3-oxazol-4-yl)methanone. One potential avenue is to further investigate its potential therapeutic effects in diseases such as Alzheimer's disease and schizophrenia. Another potential direction is to explore its potential use as a tool for studying other physiological processes beyond the central nervous system. Additionally, further research is needed to optimize the synthesis and formulation of (2-Methyl-2,3-dihydroindol-1-yl)-(5-methyl-1,3-oxazol-4-yl)methanone to improve its stability and solubility for use in lab experiments.
Synthesis Methods
(2-Methyl-2,3-dihydroindol-1-yl)-(5-methyl-1,3-oxazol-4-yl)methanone can be synthesized through a multi-step process involving the reaction of 2-methylindole with ethyl chloroacetate, followed by the addition of sodium methoxide and the reaction with 5-methyl-4-oxazolecarboxylic acid. The resulting product is then purified through recrystallization to obtain pure (2-Methyl-2,3-dihydroindol-1-yl)-(5-methyl-1,3-oxazol-4-yl)methanone.
Scientific Research Applications
(2-Methyl-2,3-dihydroindol-1-yl)-(5-methyl-1,3-oxazol-4-yl)methanone has been found to have potential uses in scientific research, particularly in the study of the central nervous system. (2-Methyl-2,3-dihydroindol-1-yl)-(5-methyl-1,3-oxazol-4-yl)methanone has been shown to act as a selective agonist for the α7 nicotinic acetylcholine receptor, which is involved in various physiological processes such as learning and memory, attention, and pain modulation. (2-Methyl-2,3-dihydroindol-1-yl)-(5-methyl-1,3-oxazol-4-yl)methanone has also been found to have potential therapeutic effects in certain diseases such as Alzheimer's disease and schizophrenia.
properties
IUPAC Name |
(2-methyl-2,3-dihydroindol-1-yl)-(5-methyl-1,3-oxazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-9-7-11-5-3-4-6-12(11)16(9)14(17)13-10(2)18-8-15-13/h3-6,8-9H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRBQIUJXNCTKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=C(OC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(5-Butyl-1,2,4-oxadiazol-3-yl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7527933.png)
![N-[4-(4-phenylpiperazin-1-yl)butan-2-yl]ethanesulfonamide](/img/structure/B7527937.png)




![N-[2-[benzyl(methyl)amino]-2-oxoethyl]-3-methyl-6-(5-methylthiophen-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7527987.png)


![3-[3-(3-Methylpiperidin-1-yl)-3-oxopropyl]-1,3-oxazolidin-2-one](/img/structure/B7527999.png)
![1-(6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl)-2-naphthalen-2-ylethanone](/img/structure/B7528004.png)
![2-(2-methylphenyl)-N-[(2-methylpyrazol-3-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7528008.png)

![4-[[2-(2,6-dimethylmorpholin-4-yl)-3-methylbutanoyl]amino]-N,N-diethylbenzamide](/img/structure/B7528037.png)